Optimal Mass Shift for LC-MS/MS
N1, N10-Diacetyl triethylenetetramine-d4 exhibits a molecular ion [M+H]+ of m/z 235, which is exactly 4 Da higher than the unlabeled DAT (m/z 231) [1]. This +4 Da shift ensures complete baseline separation of the internal standard and analyte signals in the mass spectrometer, eliminating isotopic cross-talk that can occur with +2 or +3 Da labeled standards [2]. In contrast, the d8-labeled analog (m/z 239) introduces an +8 Da shift, which may require extended mass range calibration and can exhibit differential fragmentation patterns that reduce assay linearity at lower concentrations .
| Evidence Dimension | Mass-to-charge ratio (m/z) for [M+H]+ ion |
|---|---|
| Target Compound Data | m/z 235 (calculated for C10H18D4N4O2) |
| Comparator Or Baseline | Unlabeled DAT: m/z 231; d8-labeled DAT: m/z 239 |
| Quantified Difference | +4 Da relative to unlabeled DAT; -4 Da relative to d8-labeled DAT |
| Conditions | LC-ESI-MS in positive ion mode, 15% acetonitrile, 85% water with 0.1% heptafluorobutyric acid [1] |
Why This Matters
The +4 Da mass shift is optimal for triple quadrupole MS platforms commonly used in regulated bioanalysis, minimizing isotopic interference while maintaining equivalent ionization efficiency.
- [1] Lu J, Chan YK, Poppitt SD, Cooper GJ. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2007;859(1):62-68. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
